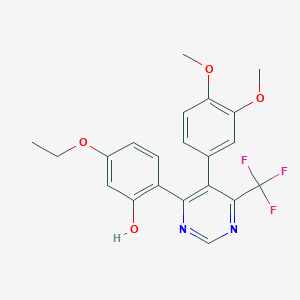
2-(5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-ethoxyphenol, also known as AG-1478, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in various biological processes.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
- Alkylphenol Ethoxylates Degradation : Alkylphenol ethoxylates (APEs) and their degradation products, such as alkylphenols, have been studied for their environmental fate and endocrine-disrupting potential. These compounds, related to the specified phenolic compound by their structural features and environmental persistence, show significant partitioning into sediments and have been detected in various environmental compartments, indicating potential ecological impacts (Ying, Williams, & Kookana, 2002).
Bioavailability and Bioefficacy of Polyphenols
- Polyphenols in Human Health : Research on polyphenols, including chlorogenic acid and its analogs, highlights their role in preventing degenerative diseases and improving health through antioxidant, anti-inflammatory, and cardioprotective actions. These studies provide a framework for understanding how structurally complex compounds like 2-(5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-ethoxyphenol might interact with biological systems and offer therapeutic benefits (Manach, Williamson, Morand, Scalbert, & Rémésy, 2005).
Antimicrobial and Antioxidant Properties
- Antimicrobial Triclosan and By-products : Studies on triclosan, a phenolic compound, and its degradation products have investigated their occurrence, toxicity, and environmental degradation pathways. These studies can inform research on similar phenolic compounds, providing insights into their stability, degradation, and potential environmental risks (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Functional Materials and Optoelectronic Applications
- Quinazolines and Pyrimidines in Optoelectronics : Research on quinazolines and pyrimidines, highlighting their incorporation into π-extended conjugated systems for the creation of novel optoelectronic materials, provides a precedent for exploring similar compounds for electronic and photoluminescent applications. This research pathway could be relevant for the specified compound given its structural complexity and potential for modification (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4/c1-4-30-13-6-7-14(15(27)10-13)19-18(20(21(22,23)24)26-11-25-19)12-5-8-16(28-2)17(9-12)29-3/h5-11,27H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGAYQPPJYTXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride](/img/structure/B2664280.png)

![1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
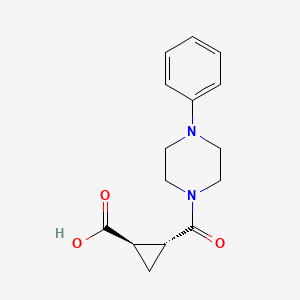
![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B2664286.png)
![N-(3,4-dimethylphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2664288.png)
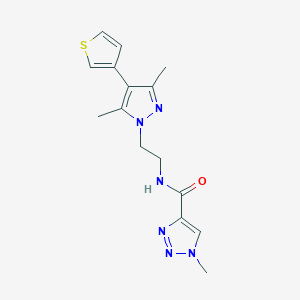
![7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2664292.png)
![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)
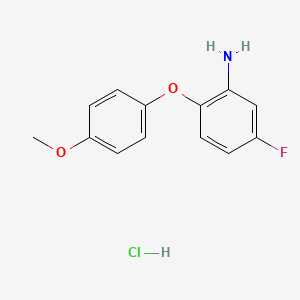
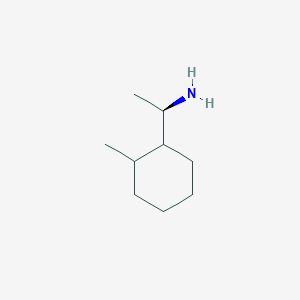
![tert-butyl N-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}carbamate](/img/structure/B2664297.png)
![ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2664300.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2664302.png)